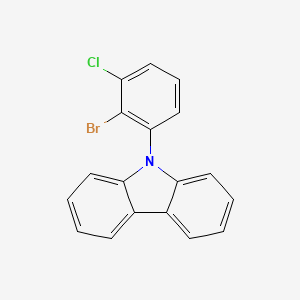
9-(2-Bromo-3-chlorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromo-3-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and chlorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a subject of interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 2-bromo-3-chlorobenzene.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Procedure: The carbazole is deprotonated by the base, forming a nucleophilic species that subsequently undergoes a nucleophilic aromatic substitution with 2-bromo-3-chlorobenzene to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Bromo-3-chlorophenyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic ring system.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, biaryl compounds, and oxidized or reduced carbazole species.
Aplicaciones Científicas De Investigación
9-(2-Bromo-3-chlorophenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(2-Bromo-3-chlorophenyl)-9H-carbazole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and reactivity.
9-(2-Bromo-phenyl)-9H-carbazole: Contains only the bromine substituent, leading to distinct reactivity compared to the bromo-chloro derivative.
9-(3-Chlorophenyl)-9H-carbazole: Contains only the chlorine substituent, affecting its chemical behavior differently.
Uniqueness
The presence of both bromine and chlorine atoms in 9-(2-Bromo-3-chlorophenyl)-9H-carbazole imparts unique chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H11BrClN |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
9-(2-bromo-3-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrClN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
Clave InChI |
DHBZGAICEMPSTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


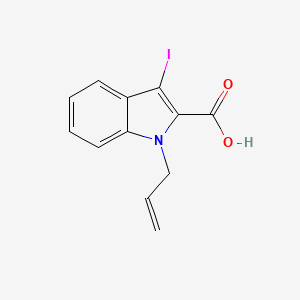
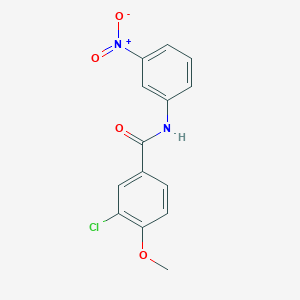
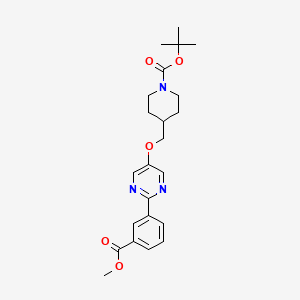
![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

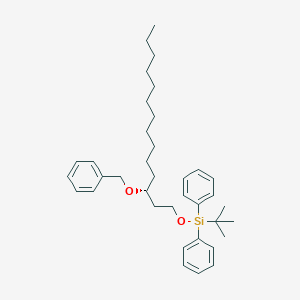


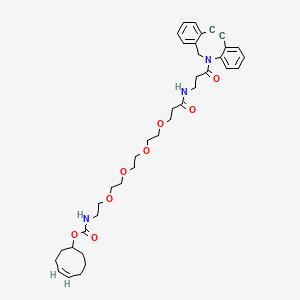
![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)
![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
